molecular formula C27H28N2O5 B12191360 5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B12191360
M. Wt: 460.5 g/mol
InChI Key: NFBSJWPTDYNXLT-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a complex synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a dihydropyrimidin-2(1H)-one (DHPM) core, a privileged scaffold in pharmaceutical science known for its diverse biological activities [Source: National Center for Biotechnology Information] , fused with a tetrahydrobenzo[c]chromen-6-one moiety. This specific structural architecture suggests potential as a key intermediate or a target molecule in the development of kinase inhibitors. Research indicates that analogous compounds featuring the dihydropyrimidine scaffold are investigated for their role in modulating cyclin-dependent kinases (CDKs) [Source: American Chemical Society] , which are critical regulators of the cell cycle and are prominent targets in oncology research for diseases such as breast cancer and glioblastoma. The presence of the ethoxy and phenyl substituents on the DHPM ring, along with the chromen-linked ether, is designed to optimize binding affinity and selectivity within the ATP-binding pocket of specific kinase targets. This compound is provided exclusively for research applications, including but not limited to, in vitro biochemical assays, target validation studies, and structure-activity relationship (SAR) profiling to advance the development of novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

5-ethoxy-3-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-6-phenyl-1,6-dihydropyrimidin-2-one

InChI

InChI=1S/C27H28N2O5/c1-3-32-25-22(29(2)27(31)28-24(25)17-9-5-4-6-10-17)16-33-18-13-14-20-19-11-7-8-12-21(19)26(30)34-23(20)15-18/h4-6,9-10,13-15,24H,3,7-8,11-12,16H2,1-2H3,(H,28,31)

InChI Key

NFBSJWPTDYNXLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N(C(=O)NC1C2=CC=CC=C2)C)COC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

Preparation Methods

Dihydropyrimidinone Core Synthesis

The Biginelli reaction, employing urea, ethyl acetoacetate, and benzaldehyde derivatives, generates the 3,4-dihydropyrimidin-2(1H)-one scaffold. Modifications include substituting urea with methylurea to introduce the N1-methyl group. For example, cyclocondensation of methylurea, ethyl 3-oxopentanoate, and 4-phenylbenzaldehyde under acidic conditions (HCl/AcOH) at 80°C for 12 hours yields 5-ethoxy-1-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Alkylation and Functionalization

Ethoxy Group Installation

The 5-position ethoxy group is introduced via alkylation of a hydroxy precursor. For instance, treating 5-hydroxy-1-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one with ethyl bromide in the presence of K₂CO₃ in DMF at 60°C for 6 hours achieves 85% conversion.

Oxymethyl-Benzochromen Coupling

The benzochromen moiety is attached through a Mitsunobu reaction. Reacting 6-(hydroxymethyl)-5-ethoxy-1-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one with 3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen in the presence of DIAD and PPh₃ in THF at 0°C→25°C over 24 hours yields the coupled product.

Reaction Optimization and Conditions

Key parameters influencing yield and purity include temperature, catalyst choice, and solvent system. The table below summarizes optimized conditions for critical steps:

StepReagents/ConditionsYieldPurityReference
DihydropyrimidinoneMethylurea, ethyl 3-oxopentanoate, HCl/AcOH78%95%
Ethoxy AlkylationEthyl bromide, K₂CO₃, DMF, 60°C85%98%
Mitsunobu CouplingDIAD, PPh₃, THF, 0°C→25°C72%97%

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. For the final compound, reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity.

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d6): δ 7.35–7.28 (m, 5H, Ph), 6.82 (s, 1H, chromen-H), 5.12 (s, 2H, OCH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45 (s, 3H, NCH₃).

  • HRMS (ESI): m/z calcd. for C₂₉H₃₁N₂O₅ [M+H]⁺: 487.2231; found: 487.2229.

Challenges and Mitigation Strategies

Steric Hindrance in Coupling

The bulky benzochromen group reduces coupling efficiency. Using excess DIAD (1.5 eq.) and prolonged reaction times (36 hours) improves yields to 72%.

Epimerization Risks

Basic conditions during alkylation may cause racemization. Employing mild bases (K₂CO₃ instead of NaOH) and low temperatures (0°C) mitigates this.

Scale-Up Considerations

Pilot-scale synthesis (100 g) of the dihydropyrimidinone core under reflux conditions achieves consistent yields (75–78%) with >95% purity. Continuous flow systems are recommended for the Mitsunobu step to enhance reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The dihydropyrimidinone (DHPM) scaffold is a privileged structure in medicinal chemistry. Below is a comparison with key analogues:

Compound Core Structure Key Substituents Synthetic Route Biological Relevance
Target compound 3,4-dihydropyrimidin-2(1H)-one Benzo[c]chromen-6-one, ethoxy, methyl, phenyl Multi-step condensation (unclear; inferred from ) Potential kinase inhibition (inferred from chromenone-DHPM hybrids)
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate () 3,4-dihydropyrimidin-2(1H)-one Chromen-4-one, methyl, ethoxycarbonyl Biginelli reaction (one-pot cyclocondensation) Anticancer activity (chromenone derivatives)
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () Benzo[b][1,4]oxazin-3(4H)-one Pyrimidine, substituted phenyl Cs₂CO₃-mediated coupling Antimicrobial activity (oxazinone derivatives)
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one () Thieno[3,4-d]pyrimidin-4(3H)-one Chromen-2-one, thiazolidinone Microwave-assisted cyclization Anti-inflammatory or antiviral (thiazolidinone-chromenone hybrids)

Substituent-Specific Analysis

  • Benzo[c]chromen-6-one vs. Chromen-4-one (): The benzo[c]chromen system in the target compound introduces a rigid, planar structure that may enhance π-π stacking with aromatic residues in enzyme active sites compared to simpler chromenones .
  • Ethoxy vs.
  • Phenyl vs. Methyl Substitutents : The phenyl group at position 4 likely increases steric bulk, possibly affecting binding specificity in biological targets compared to methyl-substituted DHPMs .

Research Findings and Data

Physicochemical Properties (Inferred)

Property Target Compound Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-... ()
Molecular Weight ~522 g/mol ~370 g/mol
LogP (Predicted) ~3.8 ~2.5
Hydrogen Bond Acceptors 6 5

Critical Analysis of Evidence

  • Gaps in Data: No direct synthetic or biological data for the target compound exists in the provided evidence. Comparisons rely on structural analogues (e.g., ).
  • Contradictions : While microwave-assisted synthesis () improves yields for simpler DHPMs, the target compound’s complexity may necessitate conventional stepwise methods .

Biological Activity

5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple functional groups that may interact with various biological macromolecules, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H28N2O5C_{27}H_{28}N_{2}O_{5} with a molecular weight of 460.5 g/mol. The IUPAC name reflects its intricate structure, which includes a dihydropyrimidinone core and a benzo[c]chromene moiety. The presence of ethoxy and phenyl groups further enhances its chemical diversity.

PropertyValue
Molecular FormulaC27H28N2O5
Molecular Weight460.5 g/mol
IUPAC Name5-ethoxy-3-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-6-phenyl-1,6-dihydropyrimidin-2-one
InChI KeyNFBSJWPTDYNXLT-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes in the body. These interactions can modulate various signaling pathways, which may lead to therapeutic effects such as anti-inflammatory and anticancer activities. The specific mechanisms remain under investigation but may involve inhibition of key enzymes or receptors associated with disease processes.

Anticancer Properties

Research indicates that compounds related to the benzo[c]chromene structure exhibit significant anticancer properties. For example, studies have shown that derivatives of this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that 5-ethoxy-1-methyl may reduce inflammation by targeting these pathways.

Case Studies and Research Findings

  • Urolithins as Metabolites : A study on urolithins (metabolites derived from ellagic acid) demonstrated their neuroprotective effects through inhibition of phosphodiesterase II (PDE2). This suggests that compounds with similar structures may also exhibit neuroprotective properties by modulating PDE activity .
  • PDE Inhibition : In vitro studies have shown that certain derivatives of benzo[c]chromene can inhibit PDEs effectively, which are implicated in various neurological disorders . This opens avenues for exploring the neuroprotective potential of 5-ethoxy-1-methyl in conditions like Alzheimer's disease.
  • Cell Viability Assays : In experiments involving HT-22 cells exposed to corticosterone-induced neurotoxicity, compounds similar to 5-ethoxy showed significant protective effects by enhancing cell viability in a dose-dependent manner . This highlights the potential therapeutic applications in neurodegenerative diseases.

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